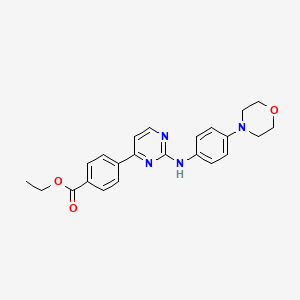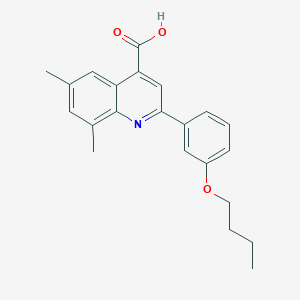
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related studies on quinoline carboxylic acids and their derivatives.
Synthesis Analysis
The synthesis of quinoline derivatives often involves the formation of the quinoline ring followed by functionalization at various positions on the ring. For example, the synthesis of 2-substituted tetrahydroquinoline carboxylic acids has been achieved by reacting acyl- and aroylpyruvic acids with a cyclohexenone derivative, as mentioned in the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids . A similar approach could potentially be applied to synthesize the compound , with modifications to introduce the butoxyphenyl group at the appropriate position.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of molecular conformations, which can be influenced by the nature and position of substituents on the ring. Molecular mechanics calculations have been used to predict the stability of different conformers of quinoline derivatives, as seen in the study of α,β-dimethylphenylalanine and α,β-dimethyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid isomers . These calculations can provide insights into the preferred conformation of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and its potential interactions in biological systems.
Chemical Reactions Analysis
Quinoline carboxylic acids can participate in various chemical reactions, primarily due to the reactive sites on the quinoline ring and the carboxylic acid group. For instance, the carboxylic acid moiety can be involved in the formation of complexes with metals, as demonstrated by the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid . This suggests that the compound may also form complexes with metals, which could be relevant in catalysis or material science.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and acidity. The introduction of a butoxyphenyl group in 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is likely to impact its lipophilicity and potentially its biological activity. Additionally, the presence of the carboxylic acid group contributes to the compound's acidity and its ability to engage in hydrogen bonding, which can be significant in its interactions with biological targets.
Applications De Recherche Scientifique
Chemical Synthesis and Molecular Structure:
- The work by Zinchenko et al. (2009) focuses on the synthesis of heterocyclic compounds similar to 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. They investigate the reaction of amino-substituted heterocycles, leading to the formation of various compounds, suggesting potential in chemical synthesis and molecular structure studies (Zinchenko et al., 2009).
Organotin(IV) Carboxylates in Chemistry:
- Xiao et al. (2013) discuss the synthesis and characterization of organotin carboxylates based on amide carboxylic acids, indicating the relevance of quinoline carboxylic acids in the formation of organometallic compounds (Xiao et al., 2013).
Synthesis of Structurally Diverse Compounds:
- The study by Rudenko et al. (2012) demonstrates the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, highlighting the versatility of similar compounds in creating a range of structurally diverse chemicals (Rudenko et al., 2012).
Crystallography and Molecular Interactions:
- Moriuchi et al. (2007) explore the structural characterization of a dioxovanadium(V) complex with 4,8-dihydroxyquinoline-2-carboxylic acid, underscoring the importance of quinoline carboxylic acids in crystallography and molecular interaction studies (Moriuchi et al., 2007).
Potential Pharmaceutical Applications:
- Jin et al. (2018) describe the asymmetric synthesis of 3,4-dihydroquinolin-2-ones, which may offer insights into the pharmaceutical applications of compounds structurally related to 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Jin et al., 2018).
Propriétés
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQQBSQOWCJFH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

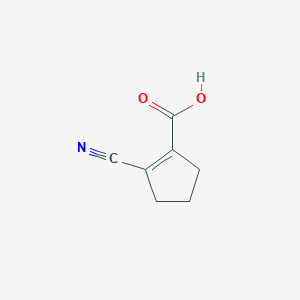
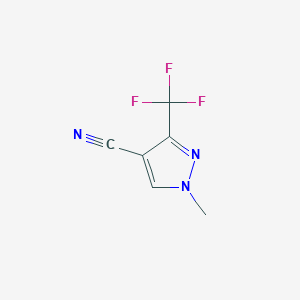
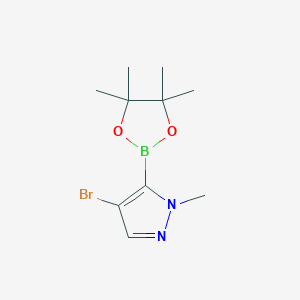
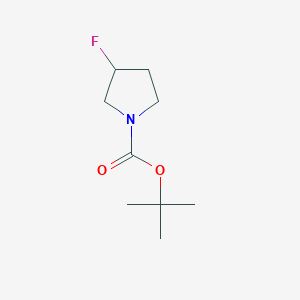
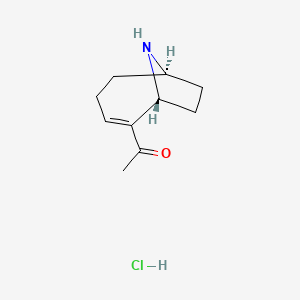

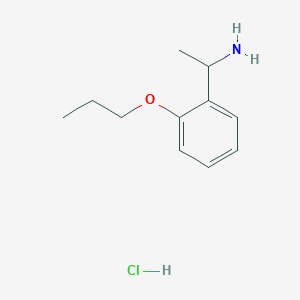

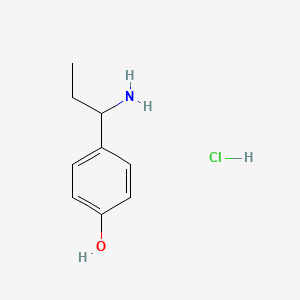
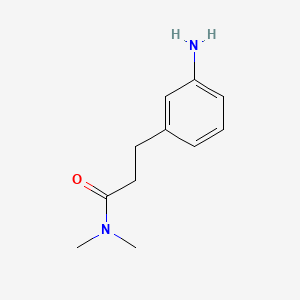
![[4-(2-Aminoethyl)phenyl]dimethylamine dihydrochloride](/img/structure/B1292819.png)

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)
